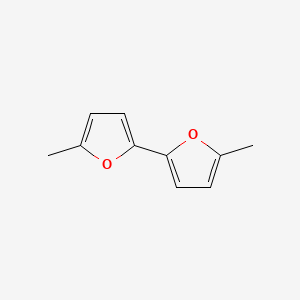

2,2'-Methylenebis(5-methylfuran)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17490-66-3 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-methyl-5-(5-methylfuran-2-yl)furan |

InChI |

InChI=1S/C10H10O2/c1-7-3-5-9(11-7)10-6-4-8(2)12-10/h3-6H,1-2H3 |

InChI Key |

WRPSZMNMOBTOTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(O2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Methylenebis 5 Methylfuran and Analogous Bis Furan Compounds

Catalytic Routes from Biomass-Derived Feedstocks

The production of 2,2'-Methylenebis(5-methylfuran) and its analogs from biomass is a cornerstone of green chemistry. These methods leverage renewable starting materials, offering a sustainable alternative to petroleum-based synthesis.

Conversion from Furfural (B47365) and its Derivatives

The most prominent biomass-derived route to 2,2'-Methylenebis(5-methylfuran) begins with furfural, which is readily obtained from the hemicellulose fraction of lignocellulosic biomass. mdpi.com The synthesis is typically a multi-step process where furfural is first converted to an intermediate, 2-methylfuran (B129897) (sylvan), via catalytic hydrogenation. mdpi.comgoogle.com This process uses various catalysts, including copper-based and nickel-based systems, to efficiently produce 2-methylfuran. google.comresearchgate.net

Once 2-methylfuran is obtained, it undergoes an acid-catalyzed hydroxyalkylation/alkylation reaction with a methylene (B1212753) source, typically formaldehyde (B43269) or its equivalents, to form the target molecule, 2,2'-Methylenebis(5-methylfuran). This electrophilic substitution reaction targets the highly reactive C5 position of the furan (B31954) ring. Analogous bis-furan compounds can also be synthesized using different aldehydes and ketones. For instance, the reaction of 2-methylfuran with butanal yields 2,2′-butylidenebis(5-methylfuran). mdpi.comresearchgate.net

| Feedstock (Furan Derivative) | Carbonyl Compound | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2-Methylfuran | Butanal | ITQ-2 | 50 | 86 | mdpi.com |

| 2-Methylfuran | Butanal | Beta (comm) | 50 | 16-86 | mdpi.com |

| 2-Methylfuran | Benzaldehyde | Acid Catalyst | - | - | mdpi.com |

| 2-Methylfuran & 5-Methylfurfural | - | Sulfuric Acid | - | - | mdpi.com |

Table 1: Synthesis of Analogous Bis-Furan Compounds from 2-Methylfuran.

Direct Synthesis from Carbohydrates (e.g., Xylose)

While a one-pot synthesis directly from xylose to 2,2'-Methylenebis(5-methylfuran) is theoretically plausible, it presents significant challenges in catalyst design and reaction control due to the different conditions required for each step. Research has demonstrated the feasibility of producing 2-methylfuran from pinewood, which contains xylose, via molten-salt hydropyrolysis to generate furfural, followed by in-situ catalytic hydrogenation. rsc.org This integrated approach could potentially be extended to include the final dimerization step, creating a streamlined "biomass-to-bis-furan" pipeline.

Role of Specific Catalysts in Cyclization and Dimerization (e.g., ZrCl₄, Acid Catalysts)

The selection of a catalyst is critical in the synthesis of furan compounds. For the dimerization step, which forms the methylene bridge between two furan rings, acid catalysts are essential. Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and solid acid catalysts have proven effective. mdpi.comnih.gov Solid acids are particularly advantageous as they are often reusable and lead to simpler purification processes.

Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), are also potent catalysts in furan chemistry. researchgate.netrsc.org ZrCl₄ is known to catalyze electrophilic substitution reactions, including the condensation of indoles with carbonyl compounds to form bis(indolyl)methanes, a reaction analogous to the formation of bis-furan structures. sid.irresearchgate.net Its effectiveness stems from its ability to activate the carbonyl group, facilitating the attack by the electron-rich furan ring. The low toxicity and ease of handling of zirconium compounds make them attractive options for greener chemical processes. researchgate.net

Conventional Organic Synthesis Approaches

Traditional organic synthesis provides well-established, albeit often less environmentally benign, methods for constructing complex molecules like bis-furans.

Paal-Knorr Type Cyclizations for Furan Ring Formation

The Paal-Knorr synthesis is a classic and powerful method for forming substituted furan rings from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the acid-catalyzed intramolecular cyclization and dehydration of the diketone. alfa-chemistry.com A wide range of protic acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, ZrCl₄) can be used to promote this transformation. wikipedia.orgalfa-chemistry.com

To synthesize 2,2'-Methylenebis(5-methylfuran) using this logic, one would first need to construct a precursor containing two 1,4-dicarbonyl moieties linked by a methylene bridge. Alternatively, the furan ring of 2-methylfuran can be synthesized via a Paal-Knorr reaction. For example, the acid-catalyzed ring-opening of 2,5-dimethylfuran (B142691) yields 2,5-hexanedione, a 1,4-dicarbonyl compound, which can then be used in subsequent reactions. mdpi.com This demonstrates the versatility of the Paal-Knorr reaction in accessing the necessary building blocks for more complex furan-containing structures.

Multi-Component Reactions Leading to Bis-Furan Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, represent a highly efficient strategy in modern organic synthesis. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. chimia.ch

While a specific MCR for the direct synthesis of 2,2'-Methylenebis(5-methylfuran) is not prominently documented, the principles of MCRs can be applied to construct highly substituted furan rings. For instance, reactions involving active methylene compounds, aldehydes, and other building blocks can lead to complex heterocyclic systems. chimia.chnih.gov The Groebke-Blackburn-Bienaymé reaction is another example of a powerful MCR used to create fused imidazoles, showcasing the potential for MCRs to build complex heterocyclic scaffolds from simple precursors. nih.gov The development of a novel MCR to directly form methylene-bridged bis-furans remains an intriguing area for future synthetic exploration.

Condensation Reactions with Aldehydes and Ketones

The synthesis of bis-furan compounds, such as analogs of 2,2'-Methylenebis(5-methylfuran), is commonly achieved through acid-catalyzed condensation reactions. This methodology involves the hydroxyalkylation/alkylation of a furan derivative with an aldehyde or ketone.

A notable example is the synthesis of 2,2′-butylidenebis[5-methylfuran], a fuel precursor, from the reaction of 2-methylfuran with butanal. rsc.orgrsc.org This reaction has been studied using a variety of acidic catalysts. The selection of the catalyst is crucial, as it significantly influences the yield of the desired bis-furan product. Catalysts such as Dowex 50WX2-100, MCM-41, and ITQ-2 have demonstrated effectiveness, with ITQ-2 providing the highest reported yield of 86%. rsc.orgrsc.org This high yield underscores the potential of solid acid catalysts in driving the efficient condensation of furans with aldehydes. rsc.org

Similarly, 2-methylfuran can undergo condensation with 5-methylfurfural, catalyzed by acids like sulfuric acid or p-toluenesulfonic acid, to produce the corresponding bis-furan structures. rsc.org These condensation reactions represent a foundational method for creating the methylene or substituted methylene bridge that connects two furan rings.

Table 1: Catalyst Performance in the Synthesis of 2,2′-butylidenebis[5-methylfuran]

| Catalyst | Molar Ratio (2-methylfuran:butanal) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Beta (comm) | 2:1 | 50 | 8 | 16 | rsc.org |

| Beta (nano) | 2:1 | 50 | 8 | 44 | rsc.org |

| MCM-41 (Si/Al=15) | 2:1 | 50 | 8 | 48 | rsc.org |

| MCM-41 (Si/Al=28) | 2:1 | 50 | 8 | 38 | rsc.org |

| ITQ-2 | 2:1 | 50 | 8 | 86 | rsc.orgrsc.org |

| Dowex 50WX2-100 | 2:1 | 50 | 8 | 70 | rsc.org |

Emerging and Green Synthetic Strategies

In response to the growing need for environmentally benign chemical processes, several emerging synthetic strategies have been developed. These methods prioritize reduced energy consumption, shorter reaction times, and the use of less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in chemical synthesis, offering significant enhancements in reaction rates and yields compared to conventional heating methods. google.com The application of microwave irradiation can dramatically shorten reaction times from hours to minutes. google.comnih.gov For instance, in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating at 60°C achieved a 94% yield in just 3 hours, whereas conventional heating at 80°C required 16 hours to obtain an 89% yield. rsc.org This acceleration is attributed to the efficient and direct transfer of energy to the reacting molecules. nih.gov This technique has been successfully applied to a wide range of reactions, including the synthesis of complex heterocyclic systems like MOF-5 and various biologically active compounds, demonstrating its versatility and potential for synthesizing furan-based structures more efficiently. nih.govrsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate

| Heating Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Pd(OAc)₂, Cu(OAc)₂ | DMF | 80 | 16 h | 89 | rsc.org |

| Microwave (μW) | Pd(OAc)₂, Cu(OAc)₂ | DMF | 60 | 3 h | 94 | rsc.org |

Ultrasound-Assisted Processes

The use of ultrasound irradiation in chemical synthesis offers a green and efficient alternative to traditional methods. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to promote reactions. A series of novel tris-heterocycles containing a furan moiety have been synthesized using an ultrasound-assisted Groebke-Blackburn-Bienaymé reaction (GBBR). mdpi.com This one-pot process, employing a mild and inexpensive catalyst like ammonium (B1175870) chloride, achieves excellent yields (80–93%) at room temperature. mdpi.com The benefits of this approach include mild reaction conditions, high efficiency, and adherence to green chemistry principles. mdpi.comrsc.org Ultrasound has also been effectively used to synthesize aurones (2-benzylidenebenzofuran-3(2H)-ones), resulting in faster reactions and higher yields compared to conventional methods. researchgate.net

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a sustainable and powerful strategy for organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.comacs.org This approach can be used for the de novo synthesis of highly substituted furan rings from simple starting materials. For example, a transition-metal-free, visible-light-induced photocatalytic method has been developed to convert 1,3-diketones into tetra-substituted furans. acs.orgacs.orgunipv.it This process is promoted by carbon dioxide (CO₂), which acts as a catalytic element to create a better leaving group, facilitating the reaction cascade. acs.orgacs.org

Furthermore, photocatalysis is effective for the direct functionalization of the furan ring itself. The direct C-H arylation of furan has been achieved using Eosin Y as a photocatalyst, which can be immobilized on a resin for easy recovery and recycling. mdpi.com This method allows for the formation of C-C bonds at the furan ring with various aryl groups under heterogeneous conditions, simplifying the workup process. mdpi.com Photocatalysis can also be employed for C-H activation of other heterocycles like tetrahydrofuran (B95107), demonstrating the broad applicability of this technique for creating C-C bonds under mild, oxidant-free conditions.

Electrochemical Synthesis for Furan Derivatization

Electrochemical methods provide a unique and powerful way to drive chemical reactions, particularly for the derivatization of furan compounds. Electrosynthesis can generate highly reactive intermediates, such as cation radicals, which can then participate in subsequent bond-forming reactions. An electrochemical method has been reported for coupling biomass-derived compounds, where 2-methylfuran is oxidized to a cation radical with only a small percentage of equivalent charges. acs.org This radical readily reacts with other molecules to form new C-C bonds. A key advantage of this process is the regeneration of the radical at the end of a reaction cycle, leading to a chain propagation that results in an exceptionally high apparent Faradaic efficiency. acs.org

This strategy is part of a broader field of electrocatalytic conversion of furan compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural into more valuable chemicals. For instance, the electrochemical oxidation of HMF to 2,5-furandicarboxaldehyde (DFF) has been achieved using a manganese-based homogeneous catalyst, with conversions reaching 75%. acs.org These electrochemical approaches offer a promising pathway for the selective and efficient transformation of furan derivatives under mild conditions. acs.org

Considerations for Atom Economy and Waste Reduction

A central principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. The ideal atom economy is 100%, signifying that all atoms from the starting materials are incorporated into the final product, generating no waste byproducts.

Synthetic strategies for bis-furan compounds are increasingly evaluated through this lens. Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents, which are consumed in the reaction and contribute to waste. The emerging strategies discussed—microwave-assisted synthesis, ultrasound-assisted processes, photocatalysis, and electrochemical synthesis—all contribute to waste reduction not only by improving yields and selectivity but also by enabling the use of catalytic amounts of promoters. google.commdpi.com For example, multicomponent reactions, such as the ultrasound-assisted GBBR for furan-containing heterocycles, are designed for high atom economy by combining several simple molecules into one complex product in a single step, minimizing waste. rsc.org By focusing on reaction design that maximizes the incorporation of all materials into the final product, chemists can significantly reduce the environmental impact of synthesizing valuable chemicals like 2,2'-Methylenebis(5-methylfuran).

6 Solvent-Free and Aqueous Media Syntheses

The development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of 2,2'-Methylenebis(5-methylfuran) and its analogs, both solvent-free and aqueous-based approaches have been successfully developed, offering significant environmental and efficiency benefits over traditional solvent-based methods.

Solvent-Free Syntheses

Solvent-free reactions, often conducted by heating a mixture of reactants with a catalyst, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.net A key strategy for synthesizing bis-furan compounds under these conditions is the hydroxyalkylation/alkylation (HAA) of furan derivatives with carbonyl compounds.

Research has demonstrated that the solvent-free HAA reaction of 2-methylfuran with a variety of aldehydes and ketones can produce the corresponding bis-furan precursors in excellent yields. nih.gov For instance, using a solid acid catalyst at a moderate temperature of 60 °C, excellent yields of fuel precursors were achieved. nih.gov The reaction involves the acid-catalyzed electrophilic substitution of the furan ring by the protonated carbonyl compound.

Detailed findings from the acid-catalyzed HAA reaction between 2-methylfuran and various aldehydes highlight the versatility of this solvent-free approach. The choice of acid catalyst can significantly influence the reaction outcome, with strong acids like sulfuric acid and p-toluenesulfonic acid proving effective. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2-Methylfuran | 5-Methylfurfural | H₂SO₄ | 30 | 95.2 | nih.gov |

| 2-Methylfuran | 5-Methylfurfural | p-Toluenesulfonic acid | 30 | 96.1 | nih.gov |

| 2-Methylfuran | Butanal | Solid Acid Catalysts | 50 | 16-86 | nih.gov |

| 2-Methylfuran | Benzaldehyde | Nafion resin | Not Specified | 82.7 | nih.gov |

This table presents data on the solvent-free synthesis of various bis-furan compounds, demonstrating the high yields achievable under these green conditions.

The advantages of these solvent-free reactions include not only the elimination of organic solvents but also often catalyst-free conditions for certain substrates, leading to pure products and simplified purification. researchgate.net

Aqueous Media Syntheses

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of bis(furan-2-yl)methanes has been successfully performed in aqueous media. researchgate.net Although furan and its derivatives often have limited water solubility, "on-water" chemistry, where the reaction occurs at the organic-water interface, can facilitate the synthesis of such compounds. nih.gov

In one study, the reaction of various aldehydes with furan derivatives in the presence of iodine (10 mol%) as a catalyst yielded the corresponding bis(heteroaryl)alkane adducts in moderate to good yields when water was used as the solvent. researchgate.net This demonstrates the feasibility of using an eco-friendly medium for this class of transformation. The use of water as a solvent, coupled with low catalyst loadings and mild reaction conditions, underscores the advantages of this synthetic strategy. researchgate.net

The development of water-based protocols for synthesizing furan derivatives is an active area of research, with catalysts that function efficiently in aqueous environments being key to their success. nih.gov

Advanced Structural and Spectroscopic Elucidation of 2,2 Methylenebis 5 Methylfuran and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

To date, a specific single-crystal X-ray diffraction study for 2,2'-Methylenebis(5-methylfuran) has not been reported in publicly available databases like the Cambridge Structural Database (CSD). cam.ac.ukresearchgate.net The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukresearchgate.net However, analysis of closely related furan-containing compounds and methylene-bridged aromatic systems allows for a detailed projection of its likely solid-state characteristics.

In the absence of direct crystallographic data for the title compound, the analysis of dihedral angles in analogous structures provides valuable insight. For instance, in other bis-heterocyclic systems, the dihedral angle between the two aromatic rings is a key determinant of the molecular shape. In a crystal structure of N'-(Furan-2-yl-methylene)-4-hydroxybenzohydrazide, the dihedral angle between the furan (B31954) and benzene (B151609) rings is a significant 47.7(1)°. nih.gov For 2,2'-Methylenebis(5-methylfuran), the critical dihedral angles would be those defined by the C-C-C-C backbone linking the two furan rings through the methylene (B1212753) bridge.

The planarity of the individual furan rings is expected to be high, though slight deviations can occur. nist.gov The degree of planarity and the specific dihedral angles in the solid state are the result of minimizing steric hindrance between the two furan moieties and optimizing crystal packing interactions. Computational modeling studies on related furan derivatives have been used to predict equilibrium geometries and rotational barriers, which are directly related to these dihedral angles.

The crystal packing of 2,2'-Methylenebis(5-methylfuran) would be governed by weak intermolecular forces, as it lacks strong hydrogen bond donors. Key interactions would include van der Waals forces and, notably, C-H···π interactions. These C-H···π interactions can occur between the C-H bonds of the methyl groups or the methylene bridge and the π-system of an adjacent furan ring. science.gov Such interactions are known to play a significant role in the crystal engineering of aromatic and heteroaromatic compounds. researchgate.netscience.gov

In the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···N and C-H···F hydrogen bonds, along with weaker C-H···π interactions, create a three-dimensional network. sdsu.edu Similarly, studies on furan-substituted benzimidazoles have shown the importance of both C-H···π and π-π stacking interactions in defining the supramolecular assembly, with calculated interaction energies highlighting their significance. science.gov The methylene bridge in 2,2'-Methylenebis(5-methylfuran) provides flexibility, allowing the furan rings to orient themselves to maximize these stabilizing interactions in the crystal lattice. wikipedia.org The packing is also influenced by the need to accommodate the methyl groups, which can further participate in or sterically hinder certain packing motifs.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2,2'-Methylenebis(5-methylfuran), both one-dimensional and two-dimensional NMR techniques are essential for confirming its chemical structure and understanding its conformational behavior.

While 1D NMR provides initial information, 2D NMR techniques are required for unambiguous assignment of all proton and carbon signals, especially in complex molecules. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For 2,2'-Methylenebis(5-methylfuran), a COSY spectrum would show correlations between the protons on the same furan ring, for example, between the two vinyl protons. It would not, however, show a correlation between the methylene bridge protons and the furan ring protons as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹J C-H coupling). sdsu.eduyoutube.com An HSQC spectrum is invaluable for assigning which proton signal corresponds to which carbon signal. For the title compound, it would definitively link the methyl protons to the methyl carbons, the methylene protons to the methylene carbon, and the vinylic protons to their respective furan ring carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J C-H and ³J C-H). sdsu.eduyoutube.com This is particularly powerful for establishing the connectivity between different parts of a molecule. In 2,2'-Methylenebis(5-methylfuran), HMBC would show correlations from the methylene protons to the adjacent carbons on the furan rings (C2 and C2'), as well as to the C3 and C3' carbons, thus confirming the link between the two furan moieties via the methylene bridge. Correlations from the methyl protons to the C5 and C4 carbons of the furan ring would also be expected.

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of the molecular structure in solution. science.gov

Table 1: Predicted 1D NMR Data for 2,2'-Methylenebis(5-methylfuran) The following table is based on reported spectra for bis(5-methylfuran-2-yl)methane. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.2 | ~13 |

| -CH₂- | ~3.8 | ~28 |

| H-3/H-3' | ~5.9 | ~106 |

| H-4/H-4' | ~5.8 | ~108 |

| C-2/C-2' | - | ~154 |

| C-5/C-5' | - | ~150 |

| C=O | - | - |

| C-H | - | - |

| H-C | - | - |

| C-O | - | - |

| O-H | - | - |

| N-H | - | - |

| C-N | - | - |

| S-H | - | - |

In solution, molecules like 2,2'-Methylenebis(5-methylfuran) are not static but exist in a dynamic equilibrium of different conformations due to rotation around single bonds. NMR spectroscopy can provide insights into this conformational behavior.

The chemical shifts of the protons and carbons, particularly those of the methylene bridge and the furan rings, can be sensitive to the molecule's conformation. The flexibility of the methylene bridge allows the two furan rings to adopt various relative orientations. wikipedia.org While rapid rotation at room temperature would likely result in a time-averaged spectrum showing chemical equivalence for the two 5-methylfuran units, variable temperature NMR studies could potentially reveal the presence of different conformers by observing the broadening or splitting of signals as the exchange rate slows at lower temperatures.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons. For 2,2'-Methylenebis(5-methylfuran), NOE correlations between the methylene bridge protons and the protons on the furan rings (specifically H-3) would provide direct evidence for the through-space proximity of these groups and help to define the preferred solution-state conformation.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of a compound and for studying its conformational isomers. For 2,2'-Methylenebis(5-methylfuran), the spectra are characterized by vibrations of the furan rings, the methyl substituents, and the methylene bridge.

While a dedicated experimental spectrum for 2,2'-Methylenebis(5-methylfuran) is not widely published, its vibrational modes can be reliably predicted by analyzing the spectra of its constituent parts, such as furan, 2-methylfuran (B129897), and 2,5-dimethylfuran (B142691). globalresearchonline.net The furan molecule, belonging to the C2v symmetry point group, has 21 fundamental vibrations. globalresearchonline.netresearchgate.net Substitution with methyl groups, as in 2-methylfuran (Cs symmetry) and 2,5-dimethylfuran (C2v symmetry), increases the number of vibrational modes to 30 and 39, respectively. globalresearchonline.net

The key vibrational regions for 2,2'-Methylenebis(5-methylfuran) would include:

C-H Vibrations: Aromatic C-H stretching vibrations from the furan ring typically appear above 3100 cm⁻¹. Aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region.

Furan Ring Vibrations: The characteristic C=C stretching vibrations of the furan ring are found in the 1400-1600 cm⁻¹ range. globalresearchonline.net The ring C-O-C stretching vibrations are also prominent and typically observed between 1000 and 1300 cm⁻¹.

Methyl and Methylene Group Vibrations: The deformation (bending) vibrations of the CH₃ and CH₂ groups occur in the 1375-1470 cm⁻¹ range. Other vibrations, such as wagging and twisting, can appear over a wider range of lower frequencies. udayton.edu

Theoretical calculations using Density Functional Theory (DFT) on furan and its methyl derivatives show that the attachment of methyl groups influences the bond angles and vibrational frequencies of the furan ring. globalresearchonline.net These computational studies, combined with experimental data from related compounds, provide a solid foundation for interpreting the IR and Raman spectra of 2,2'-Methylenebis(5-methylfuran). researchgate.netresearchgate.net

Table 1: Predicted IR and Raman Vibrational Modes for 2,2'-Methylenebis(5-methylfuran)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | > 3100 | Furan Ring |

| C-H Stretch (Asymmetric) | ~2960 | CH₃, CH₂ |

| C-H Stretch (Symmetric) | ~2870 | CH₃, CH₂ |

| C=C Stretch | ~1400 - 1600 | Furan Ring |

| CH₂/CH₃ Scissoring/Bending | ~1375 - 1470 | Methylene/Methyl |

| C-O-C Stretch (Ring) | ~1000 - 1300 | Furan Ring |

| Ring Breathing/Deformation | ~800 - 1000 | Furan Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in 2,2'-Methylenebis(5-methylfuran) is the substituted furan ring system. Furan itself exhibits a strong absorption band around 200-220 nm, which is attributed to π → π* electronic transitions. globalresearchonline.net

Substitution on the furan ring significantly influences the position and intensity of the absorption maximum (λ_max). The addition of alkyl groups, such as the methyl groups in 2,2'-Methylenebis(5-methylfuran), typically results in a bathochromic (red) shift, moving the absorption to a longer wavelength. For example, substituting a hydrogen atom in 2-furonitrile (B73164) with a phenyl group in position 5 causes a significant bathochromic shift of 52 nm due to the extension of the conjugated system. chemicalpapers.com Similarly, adding methyl groups to the furan ring is expected to shift the λ_max to a higher wavelength compared to unsubstituted furan. globalresearchonline.net

For 2,2'-Methylenebis(5-methylfuran), the presence of two 5-methylfuran units linked by a methylene bridge means the electronic system of each ring is largely independent, as the CH₂ group does not extend the π-conjugation between the rings. Therefore, the UV-Vis spectrum is expected to be very similar to that of 2-methylfuran, which shows an absorption maximum in the vapor phase at approximately 218 nm. nist.gov The primary absorption would correspond to the π → π* transitions within the furan rings.

Table 2: UV-Vis Absorption Data for Furan and a Related Derivative

| Compound | Solvent/Phase | λ_max (nm) | Transition Type |

| Furan | Ethanol | ~215 | π → π |

| 2-Furonitrile | Dioxan | 242 | π → π |

| 5-Phenyl-2-furonitrile | Dioxan | 294 | π → π* |

Data is illustrative of substitution effects on the furan chromophore. chemicalpapers.com

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Characterization

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For 2,2'-Methylenebis(5-methylfuran) (C₁₁H₁₂O₂), the molecular weight is 176.21 g/mol . nist.govnih.gov

The electron ionization (EI) mass spectrum of 2,2'-Methylenebis(5-methylfuran) shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 176. nist.gov This peak confirms the molecular weight of the compound. The fragmentation pattern is characteristic of the structure, involving cleavages at the methylene bridge and within the furan rings.

The most prominent fragmentation pathway is the benzylic-type cleavage of the C-C bond at the methylene bridge, which is a favored process. This cleavage results in the formation of the highly stable 5-methylfurfuryl cation at m/z 95. This ion is the base peak in the spectrum, indicating its exceptional stability, which is due to the resonance delocalization of the positive charge into the furan ring.

Another significant fragment is observed at m/z 81, likely resulting from the loss of a methyl group (CH₃) from the molecular ion followed by cleavage, or from the m/z 95 ion. Other minor fragments can be attributed to further rearrangements and cleavages of the furan ring structure. miamioh.edu

Table 3: Key Ions in the Mass Spectrum of 2,2'-Methylenebis(5-methylfuran)

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 95 | [C₆H₇O]⁺ | M⁺ - •C₅H₅O (Cleavage at methylene bridge) |

| 81 | [C₅H₅O]⁺ | Loss of CH₂ from m/z 95 or other complex rearrangement |

Data sourced from the NIST WebBook. nist.gov

Thermal Analysis Techniques for Studying Material Behavior (e.g., TGA/DTA for decomposition profiles of derived materials)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. While data on 2,2'-Methylenebis(5-methylfuran) itself is limited, the thermal properties of polymers and resins derived from furan-based compounds are well-documented and provide valuable insight. Furan-based resins are known for their high thermal stability. researchgate.net

Materials derived from furan compounds, such as polymers made from 2,5-Bis(hydroxymethyl)furan (BHMF), exhibit a range of thermal properties depending on their specific chemical structure. nih.gov For instance, polyesters derived from BHMF can have decomposition temperatures (T_d) starting from below 200°C to over 247°C. nih.gov The thermal degradation of furan resins typically occurs in multiple stages. TGA curves of hardened furan resins show initial mass loss associated with moisture and volatile components, followed by major decomposition steps at higher temperatures corresponding to the breakdown of the polymer backbone. researchgate.net

DTA curves for furan resin decomposition in an oxygen-free atmosphere reveal both endothermic and exothermic effects, with an endothermic peak around 86°C and an exothermic effect near 280°C. researchgate.net Polymers derived from 2,2'-Methylenebis(5-methylfuran) would be expected to exhibit similar high thermal stability, making them potentially suitable for applications requiring resistance to heat. The stability is attributed to the highly cross-linked and stable aromatic furan network formed during polymerization. researchgate.net

Table 4: Thermal Decomposition Data for Related Furan-Based Polymeric Materials

| Material | Technique | Key Decomposition Temperatures (°C) | Atmosphere |

| Hardened Furan Resin | DTA | ~86 (Endotherm), ~280 (Exotherm) | Oxygen-free |

| Poly(2,5-furandimethylene terephthalate) | TGA | T_d,onset = 247 | N/A |

| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | TGA | T_d,onset < 200 | N/A |

| BHMF-derived Poly(silyl ether) | TGA | T_d50% = 453 | N/A |

Data illustrates the thermal behavior of materials structurally related to polymers that could be derived from 2,2'-Methylenebis(5-methylfuran). nih.govresearchgate.net

Chemical Transformations and Reactivity Studies of 2,2 Methylenebis 5 Methylfuran Systems

Mechanistic Investigations of Reaction Pathways

Given the lack of reported experimental work on the derivatization and functionalization of 2,2'-Methylenebis(5-methylfuran), it follows that there are no published mechanistic investigations, either computational or experimental, for its specific reaction pathways. Mechanistic studies are typically undertaken to understand observed reactivity, and without the foundational reaction data, such investigations have not been pursued for this compound.

Acid-Catalyzed Dehydration and Cyclization Mechanisms

The presence of furan (B31954) rings and a methylene (B1212753) bridge makes 2,2'-Methylenebis(5-methylfuran) susceptible to acid-catalyzed transformations. These reactions often proceed through the formation of carbocation intermediates, leading to dehydration and the construction of new cyclic systems. The synthesis of the compound itself can involve an acid-catalyzed condensation of 2-methylfuran (B129897) (2-MF) with an aldehyde. researchgate.net

Under acidic conditions, such as in the presence of Brønsted acids like sulfuric acid or solid acid catalysts, the furan rings can be protonated. researchgate.netrsc.org This protonation activates the molecule for subsequent reactions. One plausible pathway involves the protonation of an oxygen atom in one of the furan rings, which can initiate a cascade of events. For instance, acid treatment of furan compounds in solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of products like furfuryl methyl sulfide (B99878) and subsequently 2,2'-methylenebisfuran through electrophilic substitution, demonstrating the reactivity of the methylene-linked furan system. rsc.org

In the context of dehydration and cyclization, acid catalysis can facilitate intramolecular reactions. While specific studies on the cyclization of 2,2'-Methylenebis(5-methylfuran) are not extensively detailed, analogous reactions in furan chemistry suggest potential pathways. For example, the acid-catalyzed conversion of furan can lead to polymerization or the formation of new aromatic structures like benzofuran (B130515) through complex alkylation and cyclization steps. rsc.org The reaction mechanism is highly dependent on the reaction conditions, including the type of acid, solvent, and temperature. For instance, the use of zeolites or other solid acid catalysts can promote the conversion of furan-based platform molecules into more complex structures. nih.gov The general mechanism for acid-catalyzed cyclization often involves the formation of a carbocation, which is then attacked by another part of the molecule in an intramolecular fashion to form a new ring.

| Reaction Type | Catalyst/Conditions | Key Intermediates | Potential Products | Reference |

| Condensation | H₂SO₄, Heat | Carbocation | Furyl methanes | researchgate.net |

| Conversion in DMSO | Acid Catalyst, DMSO | Protonated Furan, Sulfonium ion | Furfuryl methyl sulfide, 2,2'-Methylenebisfuran | rsc.org |

| Dehydration/Cyclization | Zeolites, Heat | Carbocation | Complex polycyclic structures | nih.gov |

Radical-Mediated Reactions in Electrochemical Contexts

The electrochemical behavior of furan compounds has garnered significant interest for sustainable chemical synthesis. rsc.org Electrochemical methods can generate highly reactive radical species from furan derivatives under mild conditions. nih.gov For 2,2'-Methylenebis(5-methylfuran), electrochemical oxidation can initiate radical-mediated reactions. The process typically begins with the oxidation of the furan ring to form a cation radical. dntb.gov.ua

These radical intermediates are highly reactive and can participate in various subsequent reactions. For instance, in the presence of other molecules, they can undergo coupling reactions. Studies on related furan compounds, such as 2-methylfuran (2-MF), have shown that electrochemically generated cation radicals can react with other organic molecules to form new C-C bonds. dntb.gov.ua This suggests that the radical cation of 2,2'-Methylenebis(5-methylfuran) could dimerize or react with other substrates in the electrolytic medium.

The use of redox mediators, such as nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is a common strategy in the electrochemical oxidation of furan derivatives. nih.govacs.org These mediators facilitate the electron transfer process, allowing the reaction to proceed at lower potentials and with higher efficiency. nih.gov The electrochemical oxidation of similar molecules like 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA) using TEMPO highlights a well-established radical-mediated pathway that could be analogous for the functional groups on 2,2'-Methylenebis(5-methylfuran). nih.govacs.orgnsf.gov The specific products of radical-mediated reactions of 2,2'-Methylenebis(5-methylfuran) would depend on the electrochemical conditions (e.g., electrode material, potential, solvent, and supporting electrolyte) and the presence of any trapping agents.

| Electrochemical Process | Mediator | Intermediate Species | Potential Reaction Type | Reference |

| Anodic Oxidation | None | Furan Cation Radical | Dimerization, Coupling | dntb.gov.ua |

| Mediated Oxidation | TEMPO | Oxoammonium ion, Furan Radical | Oxidation of side chains | nih.govacs.org |

| Paired Electrolysis | TEMPO (anode) / Ag/C (cathode) | Radical and reduced species | Co-generation of oxidized and reduced products | nsf.gov |

Ring-Opening Reactions of Furan Moieties (e.g., to Polyols)

The conversion of biomass-derived furanics into linear, value-added chemicals like polyols is a critical area of research for producing sustainable polymers and chemicals. The furan rings in 2,2'-Methylenebis(5-methylfuran) can be opened through catalytic hydrogenation and hydrogenolysis. This transformation typically involves heterogeneous catalysts under a hydrogen atmosphere.

The selective ring-opening of furan derivatives is a promising route to industrially relevant linear oxygenates. nih.gov For example, the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives can lead to the formation of various polyols, including 1,2,6-hexanetriol. researchgate.net This process involves the hydrogenation of the furan ring followed by hydrogenolysis of the C-O bonds within the ring.

For 2,2'-Methylenebis(5-methylfuran), a similar strategy could be employed. The reaction would likely proceed over a metal catalyst, such as Ruthenium (Ru) supported on carbon. nih.gov The process would involve the hydrogenation of the furan rings to their tetrahydrofuran (B95107) (THF) analogs, followed by C-O bond cleavage to yield linear polyol structures. The specific polyol product would depend on the reaction conditions, with the potential to form long-chain diols or other functionalized alkanes. The presence of the methylene bridge would lead to a C11 backbone. The choice of catalyst and reaction parameters is crucial to steer the selectivity towards ring-opening over complete hydrodeoxygenation or ring-saturation. nih.gov Lignin-based polyols have also been synthesized via cationic ring-opening polymerization, demonstrating another pathway for creating polyol structures from complex bio-based molecules. nih.gov

| Furanic Precursor | Catalyst | Reaction Type | Key Products | Reference |

| 5-Hydroxymethylfurfural (HMF) | Various (e.g., Ru, Pt, Rh) | Hydrogenation/Hydrogenolysis | 1,2,6-Hexanetriol, 1,5-Pentanediol | researchgate.net |

| 2,5-Dimethylfuran (B142691) (DMF) | Ru/C | Ring-Opening/Hydrogenation | 2-Hexanol, 2-Hexanone | nih.gov |

| Furfuryl Alcohol | Acid Catalysis | Polymerization with Ring-Opening | Poly(furfuryl alcohol) with ester/ketone groups | mdpi.commdpi.com |

Rearrangement Reactions

Furan derivatives can undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals, to yield different heterocyclic or acyclic structures. wiley-vch.de A notable example is the Achmatowicz rearrangement, an organic synthesis that converts a furan into a dihydropyran. wikipedia.org This reaction typically involves the oxidation of a furfuryl alcohol. wikipedia.orgthieme-connect.comthieme-connect.com While 2,2'-Methylenebis(5-methylfuran) does not possess a furfuryl alcohol group, its derivatives could be functionalized to undergo such transformations. The reaction proceeds by converting the furan to a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges in the presence of dilute acid. wikipedia.org

Other types of rearrangements, such as nih.govnih.gov-sigmatropic rearrangements like the Claisen rearrangement, are also known for furan derivatives, particularly for allyl furyl ethers. researchgate.netbyjus.com Intramolecular rhodium-catalyzed reactions of furan-tethered triazoles can also trigger rearrangements to produce substituted pyridines. rsc.org

While direct studies on the rearrangement of 2,2'-Methylenebis(5-methylfuran) are limited, its structure suggests potential for interesting transformations. Acid-catalyzed conditions, similar to those that cause cyclization, could also potentially lead to skeletal rearrangements, especially if stable carbocation intermediates can be formed and then undergo migration of alkyl or aryl groups (a Wagner-Meerwein type rearrangement). berhamporegirlscollege.ac.in The specific products would be highly dependent on the substrate's substitution pattern and the reaction conditions employed.

| Rearrangement Name | Substrate Type | Key Reagents/Conditions | Product Type | Reference |

| Achmatowicz Rearrangement | Furfuryl Alcohols | Oxidant (e.g., Br₂, H₂O₂), Acid | Dihydropyranones | wikipedia.orgthieme-connect.comthieme-connect.com |

| Claisen Rearrangement | Allyl Furyl Ethers | Thermal | Ortho-allylated furans | byjus.com |

| Rhodium-Catalyzed Rearrangement | Furan-tethered Triazoles | Rhodium Catalyst | Substituted Pyridines | rsc.org |

| Wagner-Meerwein Rearrangement | Systems forming Carbocations | Acid | Rearranged carbon skeleton | berhamporegirlscollege.ac.in |

Polymerization Reactivity of Bis-Furan Monomers

The difunctional nature of 2,2'-Methylenebis(5-methylfuran), possessing two reactive furan rings, makes it an attractive monomer for the synthesis of novel polymers. Its rigid, bio-based structure can impart desirable thermal and mechanical properties to the resulting materials. This section explores its potential in step-growth polymerization and subsequent cross-linking mechanisms.

Step-Growth Polymerization Potentials

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, trimers, and eventually high molecular weight polymers. wikipedia.org This process is fundamentally different from chain-growth polymerization and is responsible for producing common polymers like polyesters and polyamides. wikipedia.org Furan-based monomers are increasingly being explored for creating sustainable polymers. core.ac.ukrsc.org

2,2'-Methylenebis(5-methylfuran) can act as a difunctional monomer in step-growth polymerizations. The reactive sites are the C-H positions on the furan rings, typically at the 5-position if unsubstituted, or through reactions involving the methyl groups after functionalization. More commonly, furan diols like 2,5-bis(hydroxymethyl)furan (BHMF) are used in polycondensation reactions with diacids or diacyl chlorides to form furan-based polyesters. acs.orgacs.org Similarly, diamines like 2,5-bis(aminomethyl)furan (B21128) (BAMF) can be used to synthesize polyamides. acs.org

While 2,2'-Methylenebis(5-methylfuran) itself is not a diol or diamine, it could be incorporated into polymer backbones through electrophilic aromatic substitution reactions with suitable difunctional electrophiles. A more viable route involves the chemical modification of the bis-furan structure to introduce functional groups (e.g., hydroxyl, carboxyl, or amine groups) on the methyl substituents or the furan rings, thereby creating a more traditional A-A or B-B type monomer for step-growth polymerization. The polymerization of such monomers would lead to polymers with the rigid bis-furan unit integrated into the main chain, potentially enhancing the thermal stability and glass transition temperature of the material. rsc.org

| Polymer Type | Furan Monomer Example | Co-monomer Type | Linkage | Reference |

| Polyester (B1180765) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Diacid / Diacyl Chloride | Ester | acs.orgacs.org |

| Polyamide | 2,5-Bis(aminomethyl)furan (BAMF) | Diacid / Diacyl Chloride | Amide | acs.org |

| Polycarbonate | 2,5-Bis(hydroxymethyl)furan (BHMF) | Carbonyl diimidazole | Carbonate | rsc.org |

| Polyadduct | Difunctional Furan | Difunctional Maleimide (B117702) | Diels-Alder Adduct | capes.gov.br |

Cross-Linking Mechanisms

A key feature of polymers containing furan rings is their ability to undergo reversible cross-linking through the Diels-Alder reaction. nih.gov This [4+2] cycloaddition reaction typically occurs between the furan ring (acting as the diene) and a suitable dienophile, most commonly a maleimide. nih.govresearchgate.net This reaction is thermally reversible; the cross-links can be broken at elevated temperatures (retro-Diels-Alder) and reformed upon cooling, imparting self-healing and recyclable properties to the material. rsc.orgresearchgate.net

For a linear polymer synthesized from or containing 2,2'-Methylenebis(5-methylfuran) units, the two furan rings per monomer unit are available for cross-linking. By reacting the furan-containing polymer with a bismaleimide (B1667444) compound, a three-dimensional polymer network is formed. capes.gov.brresearchgate.net The density of these cross-links can be controlled by the stoichiometry of the furan and maleimide groups, allowing for the tuning of the material's mechanical properties, such as stiffness and thermal stability. researchgate.netnih.gov

The Diels-Alder reaction between furan and maleimide groups forms both endo and exo adducts, with the endo product being kinetically favored at lower temperatures and the exo product being more thermodynamically stable. nih.govacs.org The dissociation of these adducts typically occurs at temperatures above 120-150°C, depending on the specific chemical environment. rsc.orgresearchgate.net This reversible cross-linking mechanism is a powerful tool for creating advanced materials, such as re-processable thermosets, self-healing coatings, and recyclable adhesives from furan-based polymers. rsc.orgresearchgate.netresearchgate.net

| Cross-linker Type | Reaction | Key Feature | Application | Reference |

| Bismaleimide | Diels-Alder Cycloaddition | Thermal Reversibility | Self-healing materials, Recyclable thermosets | nih.govrsc.orgresearchgate.net |

| Bismaleimide | Diels-Alder Cycloaddition | Network Formation | Increased stiffness and thermal stability | researchgate.netnih.gov |

| Jeffamine®-based bismaleimide | Diels-Alder Cycloaddition | Hydrogel Formation | Biomedical applications | rsc.org |

Applications of 2,2 Methylenebis 5 Methylfuran in Materials Science and Catalysis

Polymer and Resin Development

The rigid structure of the furan (B31954) heterocycle is a desirable feature for creating polymers with high thermal stability and specific mechanical properties. researchgate.net Furan-based polymers are increasingly being developed as sustainable alternatives to their petroleum-based counterparts, such as those derived from phthalic acid or bisphenol A. acs.org

Bio-based polyesters and polyurethanes are gaining significant attention as environmentally friendly alternatives to conventional plastics. The key to their synthesis lies in the availability of renewable diols, diacids, and diisocyanates. Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), have been extensively studied as bio-based monomers. mdpi.comnih.gov FDCA is used as a replacement for terephthalic acid to produce polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), which exhibits superior gas barrier properties compared to petroleum-based PET. mdpi.comresearchgate.net

Similarly, BHMF, a furanic diol, is used to synthesize a variety of polyesters and can be incorporated into polyurethane chains. nih.govrsc.org The synthesis of BHMF-based polyesters has been achieved through methods like enzymatic polymerization, though achieving high molecular weights can be challenging due to the thermal stability of BHMF. nih.govrsc.org

While direct polymerization of 2,2'-Methylenebis(5-methylfuran) is not yet widely documented, its structure, featuring two furan rings, suggests its potential as a rigid building block. If functionalized to carry hydroxyl or carboxyl groups, it could be used as a specialty monomer to impart enhanced thermal resistance and specific mechanical characteristics to polyesters and polyurethanes. For instance, bio-based polyureas have been synthesized using 2,5-bis(aminomethyl)furan (B21128), demonstrating the versatility of furan-based monomers in polyaddition reactions. mdpi.com

Table 1: Key Furan-Based Monomers and Their Polymer Applications

| Monomer | Type | Resulting Polymer(s) | Key Properties of Polymer |

|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Diacid | Polyesters (e.g., PEF, PBF, PPF) mdpi.commdpi.com | Excellent gas barrier, high modulus, renewable alternative to PET. researchgate.net |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Diol | Polyesters, Polyurethanes, Polycarbonates. nih.gov | Imparts rigidity, tunable thermal and mechanical properties. rsc.org |

| 2,5-Bis(aminomethyl)furan | Diamine | Polyureas. mdpi.com | Forms thermomechanically stable films. mdpi.com |

Thermosetting resins, particularly epoxy resins, are critical materials in adhesives, coatings, and composites due to their excellent mechanical strength, thermal stability, and chemical resistance. mdpi.com There is a strong industrial and academic push to develop these resins from renewable sources. Furan derivatives are prime candidates to replace petroleum-based components like bisphenol A (BPA). acs.org

A prominent example is the synthesis of the bio-based epoxy monomer 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), which is derived from 2,5-furandimethanol (B16202) (BHMF). researchgate.netacs.org This furan-based diepoxide, when cured, can exhibit superior thermomechanical properties compared to some phenyl-based counterparts, a behavior attributed to the structural rigidity and potential for hydrogen bonding of the furan ring. acs.org The versatility of furan-based epoxy systems is further demonstrated by their ability to be toughened through chemical modifications like the Diels-Alder reaction, which can enhance impact strength without significantly compromising tensile properties. acs.org

Given that 2,2'-Methylenebis(5-methylfuran) contains two furan rings linked by a methylene (B1212753) bridge, it represents a promising scaffold for creating novel multifunctional epoxy monomers or other thermosetting resins. Its rigid, bis-furan structure could be functionalized with epoxy groups to produce resins with high cross-linking density, potentially leading to materials with exceptional thermal stability and mechanical performance.

Hyper-cross-linked polymers (HCPs) are a class of microporous organic materials characterized by high surface areas and permanent porosity, making them attractive for applications in gas storage and separation. rsc.org These materials are typically synthesized through extensive cross-linking of aromatic or heterocyclic monomers using reactions like Friedel-Crafts alkylation. univie.ac.atresearchgate.net

While specific studies on creating HCPs from 2,2'-Methylenebis(5-methylfuran) are limited, the principle has been demonstrated with other aromatic and heterocyclic building blocks. For example, HCPs based on carbazole (B46965) have shown high Brunauer-Emmet-Teller (BET) specific surface areas (up to 1845 m²/g) and significant CO₂ uptake capacity. acs.org The rigid and non-coplanar structure of the monomers is crucial for preventing dense packing and thus creating permanent microporosity.

The structure of 2,2'-Methylenebis(5-methylfuran), with its two furan rings, makes it a suitable candidate for the synthesis of HCPs. The methylene bridge introduces a flexible linkage, while the furan rings provide the aromatic character needed for cross-linking reactions. Such furan-based HCPs could offer unique gas adsorption properties. Furan-based polymers are already being explored for gas separation membranes due to their excellent barrier properties, which stem from the dipolarity of the heterocycle and hindered ring-flipping motion. researchgate.neteurekalert.org

Table 2: Properties of Hyper-Cross-Linked Polymers from Different Monomers

| Monomer Base | Cross-linking Method | BET Surface Area (m²/g) | Gas Storage Application |

|---|---|---|---|

| Polystyrene | Knitting Method (Intramolecular) | Up to 724 | CO₂ Adsorption: 8.11 wt% (273 K, 1.13 bar) rsc.org |

| Carbazole Derivatives | Friedel–Crafts Alkylation | 1067 - 1845 | CO₂ Uptake: 4.63 mmol/g (273 K, 1.13 bar) acs.org |

Catalytic Chemistry and Ligand Design

The unique electronic properties and coordination ability of the furan ring make furan-based compounds valuable in the field of catalysis, both as substrates for conversion and as structural components of catalyst ligands.

Diphosphine ligands are a cornerstone of homogeneous catalysis, used to form metal complexes that drive a vast array of chemical transformations. unt.edu The electronic and steric properties of these ligands, which are determined by the nature of the backbone connecting the two phosphorus atoms and the substituents on them, are critical to the catalyst's activity and selectivity. nih.gov

The incorporation of furan rings into ligand backbones is an area of growing interest. Furan can act as a rigid spacer and its heteroatom can influence the electronic environment of the metal center. Syntheses of diphosphine ligands often involve linking two phosphino (B1201336) groups with a hydrocarbon or aromatic backbone. nih.gov A unified approach using phosphine-palladium catalysis has been developed for the synthesis of various polyalkyl furans, demonstrating the synergy between phosphine (B1218219) chemistry and the furan motif. nih.gov Gold complexes with diphosphine ligands containing metallocene backbones have shown catalytic activity in the formation of disubstituted furans. rsc.org

2,2'-Methylenebis(5-methylfuran) provides a ready-made bis-furan scaffold that could be functionalized to create novel diphosphine ligands. By introducing phosphine groups onto the furan rings, a P-O-P type pincer ligand or a flexible bidentate ligand could be synthesized. The methylene bridge would enforce a specific geometry, influencing the "bite angle" of the resulting ligand, which is a critical parameter in determining the outcome of catalytic reactions.

Electrocatalysis offers a promising, green route for upgrading biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into value-added chemicals and biofuels using renewable electricity. rsc.org These processes often involve hydrogenation, oxidation, or C-C coupling reactions. mdpi.com

The conversion of furfural to 2-methylfuran (B129897) (2-MF) is a key upgrading reaction, as 2-MF is a valuable fuel additive. acs.org This transformation can be achieved via electrocatalytic reduction. rsc.org Furthermore, 2-MF can undergo subsequent acid-catalyzed hydroxyalkylation/alkylation (HAA) reactions with other carbonyl compounds (like furfural itself) to produce larger molecules suitable for diesel or jet fuel. rsc.orgcapes.gov.br For example, the reaction between 2-methylfuran and furfural can yield 5,5′-(furan-2-ylmethylene)bis(2-methylfuran), a C15 fuel precursor, with high selectivity. mdpi.com

2,2'-Methylenebis(5-methylfuran) can be viewed as a product of such biomass valorization pathways, potentially formed from the condensation of 2-methylfuran with formaldehyde (B43269) (a C1 source). Its formation represents a C-C bond-forming strategy to increase the carbon chain length of biomass-derived molecules. Moreover, the electrocatalytic conversion of HMF can be tuned to selectively cleave C-O bonds, leading to products like 5-methyl-2-furanmethanol, demonstrating that the furan ring and its substituents can be precisely modified through electrocatalysis. nih.gov

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The versatility in the choice of both the metallic nodes and the organic linkers allows for the tuning of the MOF's structure, pore size, and functionality, leading to a wide array of applications in gas storage, separation, and catalysis.

Organic linkers are a crucial component of MOFs, and researchers are continually exploring new molecular building blocks to create novel frameworks with enhanced properties. Furan-based molecules, such as 2,5-furandicarboxylic acid (FDCA), are of interest as linkers due to their rigidity, planarity, and the availability of coordinating functional groups.

However, a thorough review of scientific databases and literature reveals a lack of specific studies detailing the use of 2,2'-Methylenebis(5-methylfuran) as a direct precursor or linker in the synthesis of Metal-Organic Frameworks. While the furan moieties within the molecule possess potential coordination sites through their oxygen atoms, the absence of more traditional coordinating groups, such as carboxylates or nitrogen-containing heterocycles, may limit its direct application as a primary linker in conventional MOF synthesis.

The synthesis of functional ligands for MOFs often involves the chemical modification of a core structure. It is conceivable that 2,2'-Methylenebis(5-methylfuran) could serve as a starting material for the synthesis of more complex ligands. For instance, functionalization of the furan rings or the methyl groups could introduce the necessary coordinating functionalities. However, no published research to date explicitly describes such a synthetic route or the subsequent use of the resulting ligands in MOF construction.

Photoactive Material Systems

Photoactive materials are substances that exhibit a change in their physical or chemical properties upon exposure to light. This broad category includes materials used in applications such as solar cells, photodetectors, and photodynamic therapy. The electronic properties of the constituent molecules, particularly their ability to absorb light and participate in energy or electron transfer processes, are key to their function.

Furan-containing polymers and molecules are known to possess interesting photophysical properties. The π-conjugated system of the furan ring can absorb ultraviolet and, in some cases, visible light, leading to excited electronic states. These excited states can then undergo various processes, including fluorescence, phosphorescence, or photoinduced electron transfer.

Despite the general interest in the photophysical properties of furan derivatives, there is a notable absence of research specifically investigating 2,2'-Methylenebis(5-methylfuran) within the context of photoactive material systems. The methylene bridge between the two furan rings interrupts the π-conjugation across the entire molecule. This separation of the two furan chromophores would likely result in photophysical properties that are characteristic of the individual 5-methylfuran units rather than a larger, conjugated system.

For a molecule to be effective in many photoactive applications, such as organic photovoltaics, extended π-conjugation is often desirable to enhance light absorption in the visible spectrum and to facilitate charge transport. The structure of 2,2'-Methylenebis(5-methylfuran) does not inherently possess this feature.

While it could potentially be incorporated into a larger polymer chain or used as a building block for more complex photoactive molecules, there is currently no scientific literature to support its direct application or significant research into its utility in photoactive material systems.

Green Chemistry Principles in the Research and Development of 2,2 Methylenebis 5 Methylfuran

Utilizing Renewable Biomass Resources

A cornerstone of green chemistry is the use of renewable feedstocks instead of depleting fossil fuels. nih.gov The synthesis of 2,2'-Methylenebis(5-methylfuran) is deeply rooted in this principle, as its primary precursor, 2-methylfuran (B129897), is derived from lignocellulosic biomass. mdpi.com Lignocellulose, the most abundant and sustainable carbon source on Earth, is composed of cellulose (B213188), hemicellulose, and lignin. nih.govrsc.org

The pathway from biomass to 2-methylfuran typically involves the following steps:

Hydrolysis of Hemicellulose: The hemicellulose fraction of biomass is hydrolyzed to produce pentose sugars, primarily xylose. researchgate.net

Dehydration to Furfural (B47365): Xylose is then dehydrated to form furfural, a key platform chemical. researchgate.net This process is often catalyzed by acids.

Hydrogenation of Furfural: Furfural undergoes selective hydrogenation to yield 2-methylfuran. mdpi.comnih.gov

This bio-based route provides a sustainable alternative to petrochemical-derived starting materials, contributing to a circular economy. researchgate.net The ability to produce 2-methylfuran from non-food agricultural wastes like corncobs and sugarcane bagasse further enhances its green credentials. rsc.orgsigmaaldrich.com Research has focused on developing efficient catalysts, such as bimetallic systems (e.g., Ni-Fe, CuCo) and cobalt-based catalysts (Co/CoOx), to improve the yield and selectivity of 2-methylfuran from furfural. nih.govrsc.org

Minimizing Waste Generation and By-product Formation

The second principle of green chemistry, atom economy, aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov In the synthesis of furan-based compounds, a significant challenge is the formation of unwanted by-products, such as humins—dark-colored polymeric substances that can form from the degradation of sugars and furans during acid-catalyzed reactions. nrel.gov

Research efforts to minimize waste in the production of 2,2'-Methylenebis(5-methylfuran) and related compounds focus on several areas:

Catalyst Selectivity: The development of highly selective catalysts is crucial to direct the reaction towards the desired product and away from side reactions. For instance, in the synthesis of 2,2'-butylidenebis[5-methylfuran], a related compound, the choice of catalyst can dramatically affect the yield, which has been reported to range from 16% to 86%. nih.govresearchgate.net

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can significantly improve product yield and reduce the formation of by-products.

Inhibiting Polymerization: The addition of small quantities of inhibitors, like hydroquinone, has been shown to effectively mitigate side reactions such as the polymerization of furfural during its conversion to 2-methylfuran, leading to higher yields. rsc.org

Energy Efficiency in Synthetic Procedures

Designing for energy efficiency is a critical aspect of green chemistry, aiming to reduce the environmental and economic impacts of chemical processes. nih.govfiveable.me In the context of 2,2'-Methylenebis(5-methylfuran) synthesis, this involves developing methods that operate at ambient or near-ambient temperatures and pressures.

Several strategies are being explored to enhance the energy efficiency of the synthesis:

Low-Temperature Catalysis: Many of the catalytic reactions for producing furan (B31954) derivatives are being optimized to run at lower temperatures. For example, the hydroxyalkylation/alkylation (HAA) reaction of 2-methylfuran with various carbonyl compounds has been successfully carried out at temperatures as low as 60°C. mdpi.com Similarly, the synthesis of 2,2'-butylidenebis[5-methylfuran] has been achieved at 50°C. nih.gov

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and often requires less energy compared to conventional heating methods. fiveable.me Its application in the conversion of biomass to furanic compounds is an active area of research. researchgate.net

Process Simulation: Tools like process simulation are used to identify energy-intensive steps, such as solvent recovery. For instance, in the production of furfural, replacing a solvent like 1,4-dioxane with acetone was shown through simulation to potentially reduce the heat duty during solvent recovery by 72%. nrel.gov

By minimizing energy inputs, these approaches not only reduce the carbon footprint associated with the synthesis but also lower operational costs.

Development of Safer Solvents and Reaction Media

The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Traditional chemical synthesis often relies on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Research into the synthesis of 2,2'-Methylenebis(5-methylfuran) and its precursors has actively sought to replace these with greener alternatives.

Key developments in this area include:

Bio-based Solvents: Solvents derived from renewable resources are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), itself a derivative of biomass, is considered a safer and more sustainable alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. sigmaaldrich.comnih.gov Other green solvents include cyclopentyl methyl ether (CPME) and ethyl lactate. sigmaaldrich.com

Biphasic Systems: Using a biphasic system, such as toluene-water, can enhance product yield by continuously extracting the desired furan compound from the aqueous reaction phase into the organic phase. This minimizes degradation and side reactions in the aqueous phase. mdpi.com

Solvent-Free Reactions: The ideal scenario from a green chemistry perspective is to eliminate the solvent entirely. Solvent-free HAA reactions of 2-methylfuran have been successfully demonstrated, yielding fuel precursors in excellent yields. mdpi.com This approach significantly reduces waste and simplifies product purification.

The table below summarizes some green solvent alternatives and their traditional counterparts.

| Green Solvent Alternative | Traditional Counterpart(s) | Source/Benefit |

| 2-Methyltetrahydrofuran (2-MeTHF) | Dichloromethane, Tetrahydrofuran (THF) | Derived from renewable resources (e.g., corncobs). sigmaaldrich.com |

| Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF), tert-Butyl methyl ether (MTBE), 1,4-Dioxane | Produced with 100% atom economy, no by-products. sigmaaldrich.com |

| Ethyl Lactate | Ethyl acetate, Acetone | Produced by fermentation of sugar; biodegradable. sigmaaldrich.com |

| Pinacolone | Toluene, Tetrahydrofuran (THF) | Demonstrated to be an effective solvent for biocatalyzed polyester (B1180765) synthesis. nih.gov |

Process Intensification and One-Pot Transformations

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. A key strategy within this framework is the use of one-pot or cascade reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates. This approach offers several advantages:

Reduced Waste: Eliminates the need for separation and purification of intermediates, which saves solvents and energy, and reduces material loss. unive.it

Enhanced Safety: Reduces the handling of potentially hazardous intermediate compounds.

In the field of biomass conversion, one-pot transformations are highly attractive. For example, a one-pot method was developed to produce advanced diesel alkanes from furfural and 2-methylfuran using a multifunctional catalyst that facilitates both the HAA reaction and subsequent hydrodeoxygenation. mdpi.com Similarly, enzymatic cascades are being designed for one-pot, one-step conversions of biomass-derived molecules like 5-(hydroxymethyl)furfural into valuable products. rsc.org The design of a one-pot green synthesis for 5,5′-[oxybis(methylene)]bis-2-furfural (OBMF) from D-fructose, which avoids the isolation of the HMF intermediate, exemplifies this principle. unive.it These integrated processes represent a significant step towards more sustainable and efficient chemical manufacturing.

Future Research Directions and Perspectives on 2,2 Methylenebis 5 Methylfuran Chemistry

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2,2'-Methylenebis(5-methylfuran) involves the acid-catalyzed hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with formaldehyde (B43269). mdpi.com Future research will likely focus on diversifying the feedstock and improving the efficiency and sustainability of its synthesis.

One promising avenue is the direct, one-pot conversion of biomass-derived platform molecules into 2,2'-Methylenebis(5-methylfuran) and its derivatives. For instance, research has shown the possibility of synthesizing furanic compounds from fructose (B13574) and sucrose. mdpi.com Exploring cascade reactions that convert raw biomass, such as lignocellulose, or its primary hydrolysis products (e.g., sugars) directly into these larger furanic structures would represent a significant leap forward, potentially reducing the number of costly separation and purification steps. researchgate.net

Furthermore, investigating alternative coupling partners for 2-methylfuran beyond simple aldehydes could yield a diverse library of methylene-bridged furan (B31954) compounds with tailored properties. The reaction of 2-methylfuran with a variety of biomass-derived aldehydes and ketones, such as furfural (B47365), 5-hydroxymethylfurfural (B1680220), and cyclohexanone, has already been demonstrated to produce larger, functionalized molecules. mdpi.com Future work could expand this scope to include a wider range of bio-based carbonyl compounds and explore non-traditional reaction media, such as ionic liquids or deep eutectic solvents, to enhance reaction rates and selectivity.

Design of Advanced Catalytic Systems

Catalysis is at the heart of producing 2,2'-Methylenebis(5-methylfuran) efficiently. The development of robust, recyclable, and highly selective catalysts is paramount for industrial-scale applications. rsc.org

Future research will concentrate on the rational design of heterogeneous catalysts. This includes solid acid catalysts, which are essential for the HAA reaction. While resins like Nafion have shown high activity, capes.gov.br the focus is shifting towards structured porous materials like zeolites (e.g., Beta, ITQ-2) and functionalized mesoporous silica (B1680970) (e.g., SBA-15). mdpi.comconicet.gov.ar The goal is to create catalysts with optimized acid site density, strength, and accessibility to accommodate the bulky furan reactants. A key area of exploration is the synergy between Brønsted and Lewis acid sites, which has been shown to be crucial for driving the desired transformations in furan upgrading. rsc.org

The development of multifunctional catalysts that can perform several reaction steps in a single pot is another critical research direction. For the synthesis of the precursor, 2-methylfuran, from furfural, bimetallic catalysts such as Cu-Co, Ni-Fe, and Pt-Co have shown promise. mdpi.comacs.org Future work could involve designing catalysts that first produce 2-methylfuran from biomass-derived furfural and then catalyze its subsequent coupling reaction to form 2,2'-Methylenebis(5-methylfuran) in a continuous process.

| Catalyst Type | Reactants | Product | Key Research Focus |

|---|---|---|---|

| Solid Acids (Nafion, Zeolites, Sulfonated Resins) | 2-Methylfuran + Aldehydes/Ketones | Bis(furan) derivatives | Optimizing acid site strength and accessibility; improving stability and reusability. mdpi.comcapes.gov.br |

| Bimetallic Catalysts (Cu-Co, Ni-Fe, Cu-Zn-Al) | Furfural + H₂ Source | 2-Methylfuran | Enhancing selectivity and yield; understanding synergistic metal effects. mdpi.comacs.org |

| Metal Oxides (MgO-based) | Furfural + Methanol (B129727) | 2-Methylfuran | Utilizing transfer hydrogenation to avoid high-pressure H₂. rsc.org |

| Carbon-Supported Catalysts (Co/CoOx/AC) | Furfural + H₂ | 2-Methylfuran | Developing low-cost, non-precious metal catalysts. rsc.org |

Development of Next-Generation Bio-Based Materials

While currently valued as a biofuel precursor, 2,2'-Methylenebis(5-methylfuran) holds significant potential as a building block for novel bio-based polymers and materials. The rigid furan rings connected by a flexible methylene (B1212753) bridge can impart unique thermal and mechanical properties to polymers.

Future research will likely explore the polymerization of 2,2'-Methylenebis(5-methylfuran) and its derivatives to create new classes of polyesters, polyamides, and polycarbonates. This follows the successful polymerization of other furan-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF). rsc.orgnih.gov Investigating how the structure of the bis(furan) monomer influences the properties of the resulting polymer, such as its glass transition temperature, thermal stability, and biodegradability, will be crucial. rsc.org

Furthermore, the furan rings within the polymer backbone offer a unique chemical handle for post-polymerization modification. The Diels-Alder reaction, for example, is a well-known reaction of furans that could be exploited to create cross-linked, self-healing, or responsive materials. mdpi.com The development of furan-based thermosets and resins from 2,2'-Methylenebis(5-methylfuran) for applications in coatings, adhesives, and composites is a largely untapped area of research.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of 2,2'-Methylenebis(5-methylfuran) is essential for process optimization and catalyst design.